molecular formula C12H15NO3 B145210 Ethyl N-benzyl-N-methyloxamate CAS No. 128429-34-5

Ethyl N-benzyl-N-methyloxamate

Cat. No.: B145210
CAS No.: 128429-34-5
M. Wt: 221.25 g/mol
InChI Key: XYKZEJYMLKSOGC-UHFFFAOYSA-N
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Description

Ethyl N-benzyl-N-methyloxamate is a substituted oxamate ester characterized by a benzyl group and a methyl group attached to the nitrogen atom of the oxamate backbone, with an ethyl ester moiety at the carboxylate position. Oxamates are structurally related to oxamic acid, a known inhibitor of lactate dehydrogenase (LDH), and their derivatives are often explored for enzyme inhibition, medicinal chemistry, and organic synthesis applications. This compound is typically synthesized via condensation reactions between substituted amines and ethyl oxalyl chloride, followed by purification through recrystallization or chromatography .

Properties

CAS No.

128429-34-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-[benzyl(methyl)amino]-2-oxoacetate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

XYKZEJYMLKSOGC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)N(C)CC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=O)N(C)CC1=CC=CC=C1

Other CAS No.

128429-34-5

Synonyms

EBMO
ethyl N-benzyl-N-methyloxamate
ethyl N-N-benzyl-methyl-oxamate

Origin of Product

United States

Comparison with Similar Compounds

Limitations of Available Data

Thus, this analysis relies on extrapolation from structural analogs and general principles of oxamate chemistry. Further experimental studies are needed to validate inhibitory profiles and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl N-benzyl-N-methyloxamate, and how are intermediates characterized?

  • Methodological Answer : this compound can be synthesized via a multi-step process involving (i) condensation of oxamic acid derivatives with benzyl-methylamine, followed by (ii) esterification with ethanol. Key intermediates (e.g., N-benzyl-N-methyloxamic acid) should be characterized using 1H^1 \text{H}-NMR (e.g., methyl singlet at δ 3.0–3.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm), 13C^{13} \text{C}-NMR (carbonyl signals at ~165–170 ppm), and IR spectroscopy (C=O stretch at ~1700–1750 cm1^{-1}) . Purity is confirmed via HPLC (≥95% by area) and elemental analysis.

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict control of reaction parameters:

  • Temperature : Optimal esterification occurs at 60–80°C under reflux.
  • Solvent : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction efficiency .
  • Catalyst : Acid catalysts (e.g., H2_2SO4_4) or coupling agents (e.g., DCC) improve yields.
    Detailed protocols should include step-by-step stoichiometry, solvent drying methods, and purification techniques (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents) .

Advanced Research Questions

Q. What mechanistic insights explain the steric effects of the benzyl and methyl groups on this compound’s reactivity?

  • Methodological Answer : Steric hindrance from the benzyl and methyl groups can slow nucleophilic attacks at the carbonyl carbon. Computational studies (DFT or MD simulations) quantify these effects by analyzing bond angles, Mulliken charges, and transition-state energies. Experimental validation involves kinetic studies under varying substituents (e.g., replacing benzyl with smaller alkyl groups) and monitoring reaction rates via 1H^1 \text{H}-NMR .

Q. How do conflicting spectral data for this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data may stem from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Impurities : Trace solvents or byproducts alter peak integration.
    Resolution involves cross-referencing with high-purity standards, using 2D-NMR (e.g., HSQC, HMBC) for unambiguous assignment, and comparing with computational predictions (e.g., ACD/Labs or Gaussian) .

Q. What role does this compound play in enzyme inhibition studies, and how is its binding affinity quantified?

  • Methodological Answer : The compound may act as a competitive inhibitor for enzymes like ureases or proteases. Binding affinity is measured via:

  • Isothermal Titration Calorimetry (ITC) : Directly quantifies enthalpy changes upon ligand-enzyme interaction.
  • Surface Plasmon Resonance (SPR) : Monitors real-time binding kinetics (kon_\text{on}, koff_\text{off}).
    Structural validation requires X-ray crystallography or Cryo-EM to resolve inhibitor-enzyme complexes .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for this compound synthesis using Design of Experiments (DoE)?

  • Methodological Answer : A factorial DoE approach evaluates variables:

FactorRangeResponse (Yield)
Temperature50–90°CMaximize
Catalyst loading0.5–2.0 eqMinimize side products
Reaction time4–24 hBalance efficiency vs. degradation
Statistical tools (e.g., ANOVA, response surface methodology) identify optimal conditions. Validation via triplicate runs ensures robustness .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Polymorphism is assessed via:

  • PXRD : Distinct diffraction patterns for crystalline forms.
  • DSC/TGA : Melting points and thermal stability differences.
  • Raman spectroscopy : Lattice vibration modes (~100–400 cm1^{-1}).
    Stability studies under humidity/temperature stress guide form selection for applications .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential volatile byproducts.
  • Storage : Inert atmosphere (N2_2) at 4°C to prevent hydrolysis.
    MSDS data (e.g., WGK 3) mandates compliance with hazardous waste disposal guidelines .

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